molecular formula C28H38O4S2 B1383524 4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde CAS No. 1668554-22-0

4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde

Cat. No.: B1383524
CAS No.: 1668554-22-0
M. Wt: 502.7 g/mol
InChI Key: JDPODAXHWNAIOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, alkoxides.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde involves its ability to act as an electron donor in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer and separation, which is crucial for the performance of organic semiconductors and photovoltaic devices .

Comparison with Similar Compounds

Similar compounds to 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde include:

The uniqueness of 4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde lies in its combination of octyloxy and aldehyde functional groups, which enhance its electronic properties and make it suitable for high-performance organic electronic applications.

Properties

IUPAC Name

4,8-dioctoxythieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O4S2/c1-3-5-7-9-11-13-15-31-25-23-17-21(19-29)34-28(23)26(24-18-22(20-30)33-27(24)25)32-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPODAXHWNAIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)C=O)OCCCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of BDT(OC) that make it suitable for organic solar cells?

A1: BDT(OC) is a promising building block for electron-donating materials in OSCs due to its electronic and structural properties. It exhibits a relatively low band-gap [1], meaning it can absorb a wider range of sunlight and potentially generate more electricity. Additionally, its structure allows for further modifications, enabling researchers to fine-tune its properties for optimal performance in OSCs.

Q2: How does modifying the structure of BDT(OC) affect its performance in OSCs?

A2: Research has shown that attaching different electron-accepting units to BDT(OC) can significantly alter its performance in OSCs [1]. For example, researchers synthesized two molecules, BDTQ-BDT(EH) and BDTQ-BDT(OC), by attaching a difluoroquinoxaline-based acceptor unit to BDT(OC) and a slightly modified BDT core, respectively. They found that the choice of substituents on the BDT unit impacted the molecules' thermal stability, band-gap, and energy levels, ultimately leading to different power conversion efficiencies in OSC devices.

Q3: Can BDT(OC) be used in conjunction with other materials to improve OSC efficiency?

A3: Yes, BDT(OC)-based polymers have been successfully blended with other materials to enhance OSC performance. One study demonstrated the use of a BDT(OC)-containing polymer, PTB1, in conjunction with PbS quantum dots [2]. The research showed that the quantum dot size significantly influenced charge transfer yields and overall device efficiency. This highlights the importance of material selection and morphology control in optimizing OSC performance.

Q4: What are the limitations of using BDT(OC) in OSCs?

A4: While BDT(OC) shows promise for OSC applications, there are some limitations. One study using PTB1, a polymer containing the BDT(OC) unit, found that the performance of the resulting solar cells was significantly impacted by the aging of the polymer blend solution [6]. This suggests that controlling the processing conditions and understanding the degradation mechanisms of BDT(OC)-based materials are crucial for achieving optimal and reproducible device performance.

Q5: What are the future research directions for BDT(OC) in OSCs?

A5: Future research on BDT(OC) should focus on improving the power conversion efficiency and long-term stability of OSCs. This could involve exploring new electron-accepting units to pair with BDT(OC), optimizing device architectures, and developing strategies to mitigate degradation pathways. Further investigation into the relationship between processing conditions, morphology, and device performance is also crucial for advancing this technology.

  1. Wide band-gap organic molecules containing benzodithiophene and difluoroquinoxaline derivatives for solar cell applications
  2. Size-Dependent Charge Transfer Yields in Conjugated Polymer/Quantum Dot Blends
  3. Improving the Efficiency of PTB1: PCBM Bulk Heterojunction Solar Cells by Polymer Blend Solution Aging

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